(2-Methyl-6-quinolinyl)boronic acid synthesis and characterization
(2-Methyl-6-quinolinyl)boronic acid synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of (2-Methyl-6-quinolinyl)boronic acid
Introduction: The Strategic Importance of Quinoline Boronic Acids
In the landscape of modern medicinal chemistry and materials science, boronic acids are indispensable synthetic intermediates.[1][2] Their stability, low toxicity, and versatile reactivity in metal-catalyzed reactions make them premier building blocks for complex molecular architectures.[3] Among these, heteroaromatic boronic acids are particularly valuable. The quinoline scaffold, a privileged structure in drug discovery, is associated with a wide array of biological activities, including antimalarial, anticancer, and antibacterial properties.[4][5]
(2-Methyl-6-quinolinyl)boronic acid merges the desirable features of the quinoline core with the synthetic flexibility of the boronic acid functional group. It serves as a key reagent for introducing the 2-methylquinoline moiety into target molecules, most notably via the Suzuki-Miyaura cross-coupling reaction.[6][7] This guide provides a comprehensive overview of the synthesis, characterization, and application of this important compound, grounded in established chemical principles and practices for researchers in drug development and organic synthesis.
Part 1: Synthesis of (2-Methyl-6-quinolinyl)boronic acid
The most prevalent and robust method for synthesizing aryl boronic acids from aryl halides is the Palladium-catalyzed Miyaura borylation reaction.[8] This approach offers high functional group tolerance and generally proceeds under mild conditions, making it superior to traditional methods that rely on cryogenic organolithium or Grignard intermediates.[3] The synthesis of (2-Methyl-6-quinolinyl)boronic acid is effectively achieved starting from 6-bromo-2-methylquinoline.
Reaction Principle and Causality
The Miyaura borylation transforms an aryl-halide bond into an aryl-boron bond. The catalytic cycle, illustrated below, involves three key stages:
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Oxidative Addition: A Palladium(0) catalyst inserts into the carbon-bromine bond of 6-bromo-2-methylquinoline, forming a Pd(II) complex.
-
Transmetalation: A diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), coordinates with the Pd(II) complex. A base (e.g., potassium acetate) facilitates the transfer of a boryl group to the palladium center, displacing the halide.
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Reductive Elimination: The final step involves the reductive elimination of the desired boronic ester product, regenerating the Pd(0) catalyst to continue the cycle. The resulting pinacol ester is then hydrolyzed to the final boronic acid.
The choice of a phosphine-ligated palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), is critical. The bulky dppf ligand promotes the reductive elimination step and stabilizes the catalyst, leading to higher yields and preventing side reactions. Potassium acetate (KOAc) is used as a mild base, sufficient to facilitate transmetalation without causing the degradation of sensitive functional groups.
Experimental Workflow Diagram
Caption: Synthetic workflow for (2-Methyl-6-quinolinyl)boronic acid.
Step-by-Step Experimental Protocol
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
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Reagent Preparation: To an oven-dried flask equipped with a magnetic stir bar and reflux condenser, add 6-bromo-2-methylquinoline (1.0 eq.), bis(pinacolato)diboron (1.1-1.5 eq.), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq.), and potassium acetate (2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure anaerobic conditions, which are crucial to prevent catalyst degradation.
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Solvent Addition: Add anhydrous dioxane via syringe. The typical concentration is 0.1-0.5 M with respect to the starting halide.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
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Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude pinacol ester.
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Hydrolysis and Purification: The crude boronic ester can be hydrolyzed to the boronic acid. This is often achieved by stirring the crude product with aqueous HCl or by purification via column chromatography on silica gel, where the acidic nature of the silica facilitates the cleavage of the pinacol group. The final product is typically isolated as a solid and may be further purified by recrystallization.
Part 2: Characterization and Data Interpretation
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized (2-Methyl-6-quinolinyl)boronic acid.
Physical Properties
| Property | Observation |
| Appearance | Typically an off-white to light yellow solid. |
| Molecular Formula | C₁₀H₁₀BNO₂ |
| Molecular Weight | 187.01 g/mol |
| Storage | Store at 0-8 °C under a dry atmosphere to prevent decomposition.[9] |
Spectroscopic Analysis
NMR is the most definitive method for structural elucidation. Spectra are typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃.
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons of the quinoline ring, the methyl protons, and the hydroxyl protons of the boronic acid. The aromatic region (7.0-8.5 ppm) will display a characteristic set of doublets and triplets corresponding to the specific substitution pattern. The methyl group will appear as a sharp singlet around 2.5-2.7 ppm. The two -OH protons of the boronic acid typically appear as a broad singlet that is exchangeable with D₂O.[10]
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon environments within the molecule.
| Data Type | Expected Chemical Shift (δ) / m/z | Interpretation |
| ¹H NMR | δ 8.2 - 8.4 ppm (d) | Proton on C5 (adjacent to the boronic acid group) |
| δ 7.8 - 8.0 ppm (d) | Proton on C8 | |
| δ 7.6 - 7.8 ppm (dd) | Proton on C7 | |
| δ 7.3 - 7.5 ppm (d) | Proton on C4 | |
| δ 7.2 - 7.4 ppm (d) | Proton on C3 | |
| δ 2.6 - 2.8 ppm (s) | Methyl group (CH₃) protons | |
| δ 8.0 - 8.5 ppm (br s) | Boronic acid (-B(OH)₂) protons | |
| ¹³C NMR | δ 158 - 162 ppm | C2 (attached to methyl group) |
| δ 145 - 148 ppm | C8a (quinoline ring junction) | |
| δ 135 - 138 ppm | C4 | |
| δ 130 - 135 ppm | C5 and C7 | |
| δ 125 - 130 ppm | C4a and C6 (C6 attached to Boron, often not observed) | |
| δ 120 - 124 ppm | C3 | |
| δ 24 - 26 ppm | Methyl carbon (CH₃) |
Note: Exact chemical shifts can vary based on solvent and concentration.
Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak is readily observed.
| Data Type | Expected m/z Ratio | Interpretation |
| ESI-MS (+) | 188.08 | [M+H]⁺, Protonated molecular ion. |
| ESI-MS (-) | 186.07 | [M-H]⁻, Deprotonated molecular ion. |
| High-Resolution MS | Calculated for [C₁₀H₁₁BNO₂]⁺: 188.0826 | Confirms elemental composition. |
Note: Boronic acids can sometimes form adducts with solvents or form dimeric/trimeric anhydrides (boroxines), which may be observed in the mass spectrum.[11]
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |
| 3500 - 3200 (broad) | O-H stretch | Characteristic of the hydroxyl groups in the boronic acid.[12] |
| 3100 - 3000 | C-H stretch (sp²) | Aromatic C-H bonds on the quinoline ring.[13] |
| 2980 - 2850 | C-H stretch (sp³) | Aliphatic C-H bonds of the methyl group.[14] |
| 1620 - 1580 | C=C / C=N stretch | Aromatic ring stretching vibrations of the quinoline core.[13] |
| 1380 - 1320 | B-O stretch | Boron-Oxygen single bond stretch. |
| ~700 | B-C stretch | Boron-Carbon single bond stretch. |
Part 3: Core Application - The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of (2-Methyl-6-quinolinyl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction.[15][16] This reaction creates a new carbon-carbon bond between the quinoline C6 position and an sp² or sp³ hybridized carbon of an organic halide or triflate. This enables the facile construction of biaryl systems and other complex structures that are central to many pharmaceutical agents.[9][17]
General Reaction Scheme
The reaction couples the boronic acid with an aryl or vinyl halide (R-X) in the presence of a palladium catalyst and a base.
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
The mechanism is analogous to the borylation reaction but involves the organic halide in the oxidative addition step and the boronic acid in the transmetalation step. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation to the palladium center.[7][8]
Conclusion
(2-Methyl-6-quinolinyl)boronic acid is a high-value chemical intermediate synthesized efficiently via palladium-catalyzed borylation. Its structure and purity are unequivocally confirmed through a standard suite of analytical techniques, including NMR, MS, and IR spectroscopy. As a versatile building block in Suzuki-Miyaura cross-coupling reactions, it provides a direct and reliable route for incorporating the medicinally relevant 2-methylquinoline scaffold into novel molecular entities, underscoring its importance for professionals in drug discovery and chemical synthesis.
References
-
Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]
-
Chem-Impex International. (n.d.). (6-Methyl-5-quinolinyl)boronic acid. Retrieved January 19, 2026, from [Link]
-
Brown, W. P. (2026). Infrared Spectroscopy Index. Doc Brown's Chemistry. Retrieved January 19, 2026, from [Link]
-
NIST. (n.d.). Quinoline, 6-methyl-. NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]
-
Hocek, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Synthesis. Available at: [Link]
-
Chemistry LibreTexts. (2019). 3.2: IR Spectroscopy. Retrieved January 19, 2026, from [Link]
-
Pritchard, L., et al. (2008). Analysis of Boronic Acids Without Chemical Derivatisation. 18th IMSC International Mass Spectrometry Conference. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]
-
Sravanthi, T., & Manjula, A. (2020). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. Materials Today: Proceedings. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link]
-
LibreTexts. (n.d.). 29.6 Infrared (IR) Spectroscopy. Retrieved January 19, 2026, from [Link]
-
Bull, S. D., et al. (2012). Molecular recognition with boronic acids—applications in chemical biology. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Brown, W. P. (2025). Mass spectrum of 2-methylhexane. Doc Brown's Chemistry. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of (N-methyl)-4-pyridinium boronic acid. Retrieved January 19, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 19, 2026, from [Link]
-
The Organic Chemistry Tutor. (2021). Mass Spectrometry. YouTube. Retrieved January 19, 2026, from [Link]
- Google Patents. (2013). CN102898366A - Method for one-step preparation of 2-methylquinoline.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Syntheses and Spectroscopic Characterization of Selected Methyl Quinolinylphosphonic and Quinolinylphosphinic Acids. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids. Retrieved January 19, 2026, from [Link]
-
ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved January 19, 2026, from [Link]
-
MDPI. (2024). Boronic Acid-Containing 3H-pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. Retrieved January 19, 2026, from [Link]
-
Semantic Scholar. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved January 19, 2026, from [Link]
-
Ertl, P. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. Available at: [Link]
-
MIT OpenCourseWare. (2005). 5.33 Advanced Chemical Instrumentation. Retrieved January 19, 2026, from [Link]
-
MDPI. (2012). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Retrieved January 19, 2026, from [Link]
-
Brown, W. P. (n.d.). Interpreting the H-1 hydrogen-1 NMR spectrum of 2-methylbut-2-ene. Doc Brown's Chemistry. Retrieved January 19, 2026, from [Link]
-
SpectraBase. (n.d.). Methylboronic acid. Retrieved January 19, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. chemimpex.com [chemimpex.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
